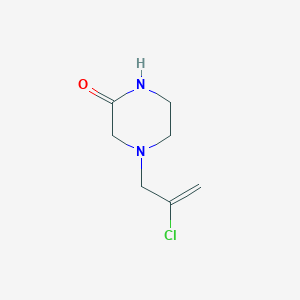
N,1-dimethyl-N-phenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-phenylpyrazole-4-carboxamide (known as DMPA) is a chemical compound that has gained significant attention in scientific research due to its ability to selectively inhibit a specific enzyme, cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, DMPA has the potential to be a powerful anti-inflammatory agent.
Mechanism of Action
DMPA selectively inhibits N,1-dimethyl-N-phenylpyrazole-4-carboxamide, which is responsible for the production of prostaglandins. Prostaglandins play a role in inflammation and pain, so by inhibiting this compound, DMPA can reduce inflammation and pain.
Biochemical and Physiological Effects:
DMPA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has also been shown to have antioxidant properties. It has been shown to reduce oxidative stress in animal models of IBD, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using DMPA in lab experiments is that it is a selective N,1-dimethyl-N-phenylpyrazole-4-carboxamide inhibitor, which means that it can be used to study the specific effects of inhibiting this compound without affecting other enzymes that may be involved in inflammation. However, one limitation of using DMPA is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on DMPA. One area of interest is its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Another area of interest is its potential use in combination with other anti-inflammatory agents to enhance its effects. Additionally, further research is needed to better understand the mechanisms underlying its antioxidant effects. Overall, DMPA is a promising compound that has the potential to be a valuable tool in the study and treatment of inflammation and related conditions.
Synthesis Methods
DMPA can be synthesized using a variety of methods. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography.
Scientific Research Applications
DMPA has been extensively studied for its potential use as an anti-inflammatory agent. In particular, it has shown promise in the treatment of inflammatory bowel disease (IBD), which is characterized by chronic inflammation of the digestive tract. Studies have shown that DMPA can reduce inflammation in animal models of IBD, and has also been shown to be effective in reducing pain associated with IBD.
properties
IUPAC Name |
N,1-dimethyl-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14-9-10(8-13-14)12(16)15(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKVOXWORMOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)

![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)


![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)

![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)